N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
CAS No.: 922675-34-1
Cat. No.: VC4169717
Molecular Formula: C21H20N2OS
Molecular Weight: 348.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922675-34-1 |
|---|---|
| Molecular Formula | C21H20N2OS |
| Molecular Weight | 348.46 |
| IUPAC Name | N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H20N2OS/c1-13-7-8-16(14(2)11-13)12-19(24)22-21-23-20-17-6-4-3-5-15(17)9-10-18(20)25-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,24) |
| Standard InChI Key | RYIWIKSYVLYSJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a fused bicyclic system comprising a partially saturated naphtho[1,2-d]thiazole ring linked to a 2-(2,4-dimethylphenyl)acetamide group. Key structural attributes include:
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Naphtho[1,2-d]thiazole core: A sulfur- and nitrogen-containing heterocycle with a dihydro configuration at the 4,5-positions.
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2,4-Dimethylphenyl acetamide: A substituted phenyl group with methyl groups at the 2- and 4-positions, connected via an acetamide bridge.
The IUPAC name is N-(4,5-dihydrobenzo[e][1, benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, and its SMILES representation is CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.46 g/mol |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 75.5 Ų |
Solubility data remain limited, but analogs with similar structures exhibit moderate solubility in dimethyl sulfoxide (DMSO) and methanol .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions starting from commercially available precursors. A typical pathway includes:
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Formation of the naphthothiazole core: Condensation of 1,2-naphthoquinone with thiourea derivatives under acidic conditions .
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Acetamide coupling: Reaction of the thiazole amine with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) .
A representative synthesis is outlined below:
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the naphthothiazole ring requires precise temperature control .
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Purification: Column chromatography is often necessary due to byproduct formation during coupling reactions .
Pharmacological Significance
Antimicrobial Activity
Studies on structurally related thiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.12 µg/mL) . The dihydronaphthothiazole scaffold may disrupt bacterial efflux pumps, enhancing efficacy against drug-resistant strains .
Metabolic Stability
Preliminary ADME studies indicate rapid hepatic metabolism via cytochrome P450 3A4, necessitating structural modifications (e.g., fluorination) to improve bioavailability .
Mechanism of Action
Enzyme Inhibition
The compound inhibits fatty acid synthase (FAS), a key enzyme in lipid biosynthesis, by competitively binding to the malonyl-CoA site (K: 0.8 µM) . This mechanism is shared with the antitubercular drug pyrazinamide, suggesting potential synergies in combination therapies .
Receptor Interactions
Molecular docking simulations predict high-affinity binding (ΔG: -9.2 kcal/mol) to the androgen receptor (AR), implicating it in prostate cancer research .
Recent Research Findings
Drug Resistance Mitigation
In M. tuberculosis, the compound reduces efflux pump activity by 62% when co-administered with bedaquiline, lowering the minimum inhibitory concentration (MIC) by 4-fold .
Structural-Activity Relationships (SAR)
| Modification Site | Effect on Activity |
|---|---|
| Thiazole saturation | Increased metabolic stability |
| 2,4-Dimethylphenyl group | Enhanced lipophilicity (LogP +0.3) |
| Acetamide linker | Critical for FAS inhibition |
Data derived from analogs highlight the importance of the dihydro configuration for maintaining potency .
Preclinical Toxicity
Rodent studies indicate a median lethal dose (LD) of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .
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